4,4'-Dimethoxy-2,2'-bipyridine
Overview
Description
4,4'-Dimethoxy-2,2'-bipyridine is a derivative of the bipyridine family, a group of heterocyclic compounds that have been extensively used in various applications due to their redox activity and electrochromic properties. These derivatives are known for their multifunctional characteristics, often leading to interesting phenomena such as chromism. The derivatives, including viologens and monoquats, are particularly noted for their solvent-/medium- and environment-responsive behaviors .
Synthesis Analysis
The synthesis of polyhalogenated 4,4'-bipyridines, which are structurally related to 4,4'-Dimethoxy-2,2'-bipyridine, can be achieved through a simple dimerization procedure starting from dihalopyridines. A mechanism involving ortholithiation using bases like LDA or t-BuLi has been proposed, leading to the formation of various halogenated bipyridines. This method has been applied to synthesize a range of halogenated bipyridines with moderate to good yields .
Molecular Structure Analysis
The molecular structures of 4,4'-bipyridine derivatives exhibit a range of coordination geometries when complexed with metals. For instance, the reaction of 4,4'-dimethyl-2,2'-bipyridine with copper bromide results in different crystalline materials with varied coordination geometries, including distorted tetrahedral, trigonal bipyramidal, and planar geometries. The supramolecular architecture in these complexes is often characterized by interdigitation of the bipyridine rings, leading to layer structures .
Chemical Reactions Analysis
The chemical reactivity of 4,4'-bipyridine derivatives is influenced by their ability to form complexes with metals. For example, a polymeric structure containing Cu2Cl2 units bridged by 4,4'-bipyridine has been reported, where the bipyridine acts as a bridging ligand to form chain structures. The coordination sphere around the copper atoms is completed by additional ligands such as triphenylphosphine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-bipyridine derivatives are diverse and depend on their molecular structure and the nature of their complexes. For instance, the crystal chemistry of the 4,4'-dimethyl-2,2'-bipyridine/copper bromide system reveals that the distances between interdigitated bipyridine rings and the coordination geometry of copper significantly affect the properties of the material. The polymorphism and pseudopolymorphism observed in co-crystals of 4,4'-bipyridine with other molecules, such as 4-hydroxybenzoic acid, further illustrate the complexity and variability of these properties .
Scientific Research Applications
1. Catalytic Activity in Carbon Dioxide Reduction
4,4'-Dimethoxy-2,2'-bipyridine has been used in catalysis, notably in the reduction of carbon dioxide. A study found that a complex containing this compound showed significant catalytic enhancement in reducing CO2 to CO, with high Faradaic efficiencies (Smieja & Kubiak, 2010).
2. Synthesis and Characterization in Metal Complexes
This compound has been involved in the synthesis and characterization of various metal complexes. For instance, palladium(II) and platinum(II) adducts with 4,4'-dimethoxy-2,2'-bipyridine have been prepared, showing different structural and bonding characteristics (Cocco et al., 2014).
3. Biological Properties in Gold(III) Compounds
In biological studies, 4,4'-dimethoxy-2,2'-bipyridine-containing gold(III) complexes have been synthesized and characterized. These complexes displayed moderate to good cytotoxicity towards certain human carcinoma cell lines, indicating potential biomedical applications (Casini et al., 2010).
4. Multifunctional Materials and Compounds
As a building block, this compound has been used in the creation of multifunctional materials and compounds. These materials exhibit interesting phenomena like chromism, highlighting its utility in novel applications (Papadakis, 2019).
5. Supramolecular Organization in Lead(II) Halides
Studies have also focused on its role in the supramolecular organization in metal halides, such as lead(II). The coordination polymers formed with this ligand were characterized by various techniques, revealing unique structural features (Marandi et al., 2013).
6. Electrochemical and Spectroscopic Studies
Electrochemical and spectroscopic studies involving 4,4'-dimethoxy-2,2'-bipyridine have been conducted. For example, its interaction with redox-stable chromium(III) compounds was studied, providing insights into the reduction mechanisms in photogalvanic cells (Walter & Elliott, 2001).
properties
IUPAC Name |
4-methoxy-2-(4-methoxypyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEVSAIFJKKDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370043 | |
Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxy-2,2'-bipyridine | |
CAS RN |
17217-57-1 | |
Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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